molecular formula C22H37NO B216152 1-[5-(2,6-Diisopropylphenoxy)pentyl]piperidine

1-[5-(2,6-Diisopropylphenoxy)pentyl]piperidine

Cat. No. B216152
M. Wt: 331.5 g/mol
InChI Key: IZNJBQDUSUETCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(2,6-Diisopropylphenoxy)pentyl]piperidine, commonly referred to as DIPP, is a chemical compound that belongs to the class of piperidine derivatives. It has been widely studied for its potential therapeutic applications in various fields of science, including medicinal chemistry, pharmacology, and neuroscience.

Scientific Research Applications

DIPP has been studied for its potential therapeutic applications in various fields of science. In medicinal chemistry, DIPP has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In pharmacology, DIPP has been studied for its effects on the central nervous system, including its potential as an analgesic and anxiolytic agent. In neuroscience, DIPP has been investigated for its role in modulating the activity of various neurotransmitter systems, including the dopamine and serotonin systems.

Mechanism of Action

The mechanism of action of DIPP is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the central nervous system. DIPP has been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain. DIPP has also been shown to bind to the serotonin transporter and inhibit the reuptake of serotonin, leading to increased serotonin levels in the brain. These effects may contribute to the potential therapeutic applications of DIPP in various fields of science.
Biochemical and Physiological Effects:
DIPP has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DIPP can inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. In vivo studies have shown that DIPP can modulate the activity of various neurotransmitter systems, leading to changes in behavior and physiology. For example, DIPP has been shown to increase locomotor activity and reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

DIPP has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Another advantage is that it has been widely studied, allowing for comparisons with other compounds and systems. However, one limitation is that its mechanism of action is not fully understood, making it difficult to interpret some of the results obtained from experiments. Another limitation is that it may have off-target effects on other neurotransmitter systems, leading to potential confounding factors in experiments.

Future Directions

There are several future directions for the study of DIPP. One direction is to further elucidate its mechanism of action, including its effects on other neurotransmitter systems and its interactions with other molecules. Another direction is to explore its potential therapeutic applications in various diseases, including those not previously studied. Additionally, future studies could investigate the structure-activity relationship of DIPP and its analogs to identify more potent and selective compounds. Finally, future studies could investigate the safety and toxicity of DIPP in vivo to determine its potential as a drug candidate.

Synthesis Methods

The synthesis of DIPP involves the reaction of 2,6-diisopropylphenol with 1-bromo-5-chloropentane in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then treated with piperidine in the presence of potassium carbonate and dimethylacetamide, leading to the formation of DIPP. The purity and yield of DIPP can be improved by using various purification techniques, such as column chromatography and recrystallization.

properties

Product Name

1-[5-(2,6-Diisopropylphenoxy)pentyl]piperidine

Molecular Formula

C22H37NO

Molecular Weight

331.5 g/mol

IUPAC Name

1-[5-[2,6-di(propan-2-yl)phenoxy]pentyl]piperidine

InChI

InChI=1S/C22H37NO/c1-18(2)20-12-11-13-21(19(3)4)22(20)24-17-10-6-9-16-23-14-7-5-8-15-23/h11-13,18-19H,5-10,14-17H2,1-4H3

InChI Key

IZNJBQDUSUETCW-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OCCCCCN2CCCCC2

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OCCCCCN2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.